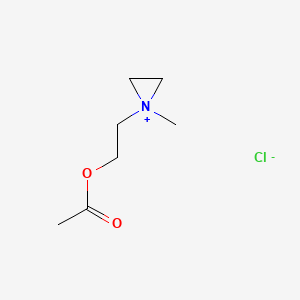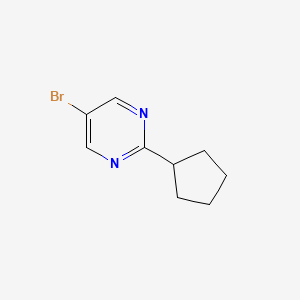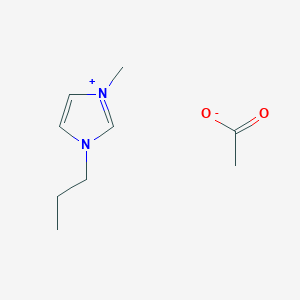
1-Propyl-3-methylimidazolium acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Propyl-3-methylimidazolium acetate is an ionic liquid, a type of salt in the liquid state that is typically composed of an organic cation and an inorganic or organic anion. This compound is known for its unique properties such as low volatility, high thermal stability, and excellent solubility for a wide range of substances. These characteristics make it a valuable solvent and catalyst in various chemical processes, particularly in green chemistry and sustainable technologies .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-Propyl-3-methylimidazolium acetate can be synthesized through a two-step process. The first step involves the alkylation of 1-methylimidazole with 1-bromopropane to form 1-propyl-3-methylimidazolium bromide. The second step is the anion exchange reaction where 1-propyl-3-methylimidazolium bromide is reacted with sodium acetate to produce this compound .
Industrial Production Methods
Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The use of microwave and ultrasound-assisted methods can enhance the efficiency and yield of the synthesis process .
Analyse Des Réactions Chimiques
Types of Reactions
1-Propyl-3-methylimidazolium acetate undergoes various types of chemical reactions, including:
Oxidation: It can act as a solvent and catalyst in oxidation reactions.
Reduction: It can facilitate reduction reactions by stabilizing reactive intermediates.
Substitution: It can participate in nucleophilic substitution reactions due to the presence of the acetate anion.
Common Reagents and Conditions
Common reagents used in reactions with this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like sodium azide. These reactions are typically carried out under mild conditions, often at room temperature or slightly elevated temperatures .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce aldehydes or ketones, while substitution reactions can yield various substituted imidazolium compounds .
Applications De Recherche Scientifique
1-Propyl-3-methylimidazolium acetate has a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism by which 1-propyl-3-methylimidazolium acetate exerts its effects is primarily through its ability to stabilize reactive intermediates and facilitate the dissolution of various substances. The acetate anion plays a crucial role in these processes by acting as a nucleophile or base, while the imidazolium cation provides a stable ionic environment . This compound can interact with molecular targets through hydrogen bonding, electrostatic interactions, and van der Waals forces, influencing various molecular pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Butyl-3-methylimidazolium acetate: Similar in structure but with a longer alkyl chain, leading to different solubility and viscosity properties.
1-Ethyl-3-methylimidazolium acetate: Has a shorter alkyl chain, which affects its solubility and interaction with other molecules.
1-Propyl-3-methylimidazolium chloride: Similar cation but different anion, resulting in different chemical reactivity and applications.
Uniqueness
1-Propyl-3-methylimidazolium acetate is unique due to its specific combination of the propyl group and acetate anion, which provides a balance of hydrophobic and hydrophilic properties. This makes it particularly effective in dissolving both organic and inorganic substances, and its low toxicity and high thermal stability further enhance its versatility in various applications .
Propriétés
Formule moléculaire |
C9H16N2O2 |
|---|---|
Poids moléculaire |
184.24 g/mol |
Nom IUPAC |
1-methyl-3-propylimidazol-1-ium;acetate |
InChI |
InChI=1S/C7H13N2.C2H4O2/c1-3-4-9-6-5-8(2)7-9;1-2(3)4/h5-7H,3-4H2,1-2H3;1H3,(H,3,4)/q+1;/p-1 |
Clé InChI |
SFMWNORYEDOGFZ-UHFFFAOYSA-M |
SMILES canonique |
CCCN1C=C[N+](=C1)C.CC(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![diethyl-[2-(4-propan-2-ylbenzoyl)oxyethyl]azanium;chloride](/img/structure/B13747576.png)
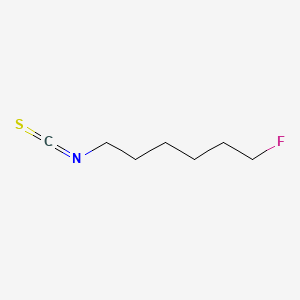
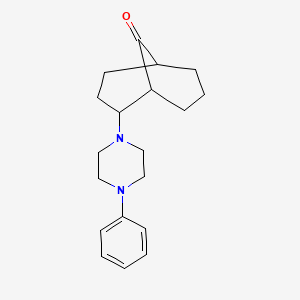

![tert-butyl N-(1-aminoethoxy)-N-[(E)-N'-[(2-methylpropan-2-yl)oxycarbonyl]carbamimidoyl]carbamate;hydrochloride](/img/structure/B13747602.png)
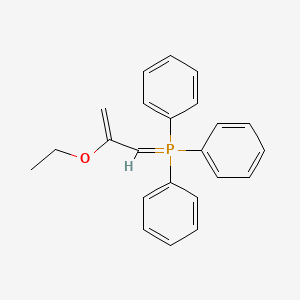
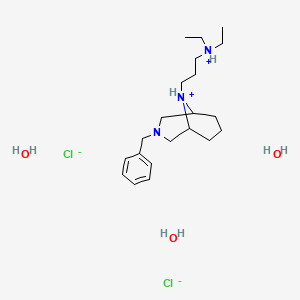
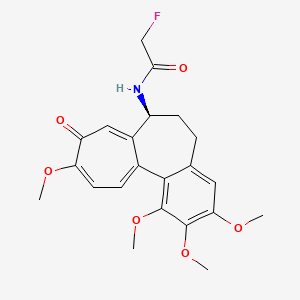
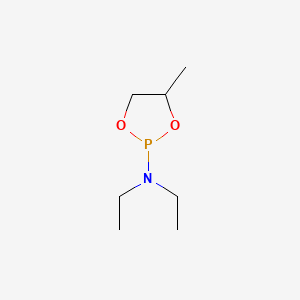
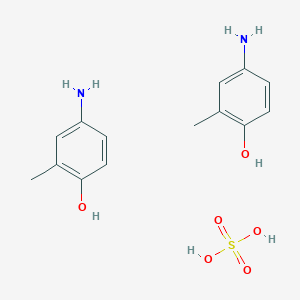
![4-[4-[3-[3,5-bis[4-(4-formylphenyl)phenyl]-2,4,6-trimethylphenyl]-5-[4-(4-formylphenyl)phenyl]-2,4,6-trimethylphenyl]phenyl]benzaldehyde](/img/structure/B13747637.png)
